5-(Thiazol-5-yl)nicotinaldehyde

Description

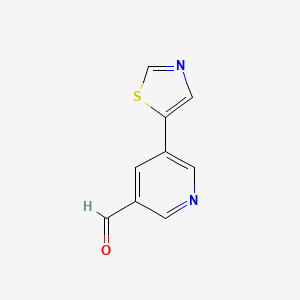

5-(Thiazol-5-yl)nicotinaldehyde is a heterocyclic aldehyde combining a nicotinaldehyde core with a thiazole substituent at the 5-position. This compound is structurally characterized by a pyridine ring (nicotinaldehyde) fused to a thiazole moiety, which introduces unique electronic and steric properties. Thiazole rings are known for their electron-rich nature and role in enhancing biological activity, particularly in antimicrobial and enzymatic inhibition contexts . The aldehyde group at the pyridine’s 3-position provides a reactive site for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

CAS No. |

1346687-57-7 |

|---|---|

Molecular Formula |

C9H6N2OS |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

5-(1,3-thiazol-5-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H6N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-6H |

InChI Key |

ZIKDOIWRDJLXHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C2=CN=CS2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-5-yl)nicotinaldehyde typically involves the formation of the thiazole ring followed by its attachment to the nicotinaldehyde moiety. One common method involves the reaction of 2-aminothiazole with nicotinaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-5-yl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(Thiazol-5-yl)nicotinic acid.

Reduction: 5-(Thiazol-5-yl)nicotinyl alcohol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-(Thiazol-5-yl)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of advanced materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of 5-(Thiazol-5-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Nicotinaldehyde Derivatives

Nicotinaldehyde derivatives are well-documented as competitive inhibitors of nicotinamidases. For example:

- Nicotinaldehyde : Exhibits a Ki value of 0.18 µM against nicotinamidases using nicotinamide (NAM) as a substrate, comparable to Borrelia burgdorferi nicotinamidase inhibitors .

- 5-Bromo-nicotinaldehyde : Shows reduced inhibitory potency (Ki = 0.72 µM with NAM), attributed to steric hindrance from the bromine substituent .

In contrast, 5-(Thiazol-5-yl)nicotinaldehyde is hypothesized to exhibit enhanced inhibitory activity due to the electron-donating thiazole ring, which may improve binding affinity. However, direct enzymatic data for this compound are lacking in the literature reviewed.

Thiazole-Containing Aldehydes

Thiazole derivatives are prominent in antimicrobial research. For instance:

- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: Demonstrates potent antimicrobial activity when modified with hydroxy- or nitro-substituted phenyl groups .

- Thiazole-based chalcones : Derived from similar aldehydes, these compounds show broad-spectrum activity due to the thiazole ring’s ability to disrupt microbial membranes .

The thiazole moiety in This compound likely confers similar advantages, though its specific antimicrobial profile remains uncharacterized.

Physicochemical and Electronic Properties

Computational studies using tools like Multiwfn (a wavefunction analyzer) could elucidate electronic differences between analogues. For example:

- Nicotinaldehyde : The aldehyde group’s electron-withdrawing nature reduces electron density on the pyridine ring, affecting reactivity.

Biological Activity

5-(Thiazol-5-yl)nicotinaldehyde is a heterocyclic compound that combines a thiazole ring with a nicotinaldehyde moiety, presenting significant potential in various biological applications. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-aminothiazole with nicotinaldehyde under acidic conditions, often using solvents like ethanol or methanol. This process can be optimized through green chemistry principles to enhance yield and minimize environmental impact.

Chemical Structure

The compound features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Nicotinaldehyde Moiety : Derived from nicotinic acid (vitamin B3), contributing to its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with thiazole rings, including this one, show significant antimicrobial activity against various pathogens.

- Anticancer Potential : Studies have demonstrated its ability to inhibit cancer cell proliferation. For instance, derivatives containing thiazole rings have been shown to exhibit cytotoxic effects on human cancer cell lines .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aldehyde group may form covalent bonds with nucleophilic residues in proteins, modulating enzymatic activity.

- Hydrogen Bonding and π-π Stacking : The thiazole ring interacts with biological targets through these non-covalent interactions, influencing receptor activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Anticancer Activity

A study investigated the anticancer properties of thiazole-containing compounds, including this compound. It was found that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (skin carcinoma) | 0.29 |

| Doxorubicin | A431 | 0.51 |

This data highlights the potential of this compound as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazole derivatives, including the compound . Results indicated that it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.